BenchChemオンラインストアへようこそ!

7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid

Salt selection Stoichiometry Counterion mass balance

7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid (CAS 2725790-97-4) is the trifluoroacetate salt of a spirocyclic heterocycle that fuses an oxazolidinone ring with an azetidine ring through a shared quaternary carbon. The free base form (CAS 1446355-50-5; C₆H₁₀N₂O₂; MW 142.16) carries an N-methyl substituent at the 7-position and is explicitly claimed in EP3139918B1 / WO2015171474 as a synthetic building block for beta-tetrazolyl-propionic acid metallo-β-lactamase (MBL) inhibitors.

Molecular Formula C8H11F3N2O4
Molecular Weight 256.18 g/mol
Cat. No. B13905795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
Molecular FormulaC8H11F3N2O4
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESCN1CC2(CNC2)OC1=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H10N2O2.C2HF3O2/c1-8-4-6(2-7-3-6)10-5(8)9;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7)
InChIKeyNODLJAWOIIOIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one TFA Salt: Procurement-Relevant Structural and Patent Profile


7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid (CAS 2725790-97-4) is the trifluoroacetate salt of a spirocyclic heterocycle that fuses an oxazolidinone ring with an azetidine ring through a shared quaternary carbon. The free base form (CAS 1446355-50-5; C₆H₁₀N₂O₂; MW 142.16) carries an N-methyl substituent at the 7-position and is explicitly claimed in EP3139918B1 / WO2015171474 as a synthetic building block for beta-tetrazolyl-propionic acid metallo-β-lactamase (MBL) inhibitors [1]. The TFA salt (C₈H₁₁F₃N₂O₄; MW 256.18) is offered at 97% purity and exhibits solubility in organic solvents such as dichloromethane and acetonitrile, distinguishing it from the hydrochloride salt (CAS 1909305-58-3; MW 178.62) and the free base in terms of handling, purification compatibility, and salt metathesis potential .

Why Generic Salt or Scaffold Interchange Fails for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one TFA Salt in Procurement


The three commercially available forms of this spirocyclic core—TFA salt (MW 256.18), HCl salt (MW 178.62), and free base (MW 142.16)—are not functionally interchangeable in synthesis workflows. The TFA counterion is non-coordinating and volatile, making it the preferred form for preparative HPLC purification and subsequent salt metathesis, whereas the HCl salt offers aqueous solubility advantages for biological assay preparation but introduces a chloride counterion that can interfere with metal-catalyzed coupling reactions . Furthermore, the N-methyl substitution at the 7-position distinguishes this scaffold from the unsubstituted parent (5-oxa-2,7-diazaspiro[3.4]octan-6-one; CAS 1446355-49-2; MW 128.13), which lacks the methyl group and consequently possesses different lipophilicity (ΔXLogP3), hydrogen-bond donor count (2 vs. 1), and steric profile—all of which impact downstream SAR in kinase and MBL inhibitor programs [1]. Substituting any of these forms without verifying salt identity, counterion mass balance, and N-methylation status risks failed reactions, incorrect stoichiometry, and irreproducible biological outcomes.

Quantitative Comparative Evidence: 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one TFA Salt vs. Closest Analogs


Salt Form Molecular Weight and Stoichiometric Differentiation: TFA vs. HCl vs. Free Base

The TFA salt (C₈H₁₁F₃N₂O₄; MW 256.18) carries a trifluoroacetate counterion that increases molecular weight by 114.02 Da relative to the free base (C₆H₁₀N₂O₂; MW 142.16) and by 77.56 Da relative to the HCl salt (C₆H₁₁ClN₂O₂; MW 178.62) . This mass difference is analytically significant: incorrect salt form assumption leads to 44.5% error in molar equivalents relative to the HCl salt if the TFA form is misidentified as the hydrochloride. The TFA counterion (CF₃COO⁻; exact mass 112.985) also provides a distinctive ¹⁹F NMR signature and characteristic infrared absorption at 1670–1690 cm⁻¹ (carbonyl stretch) for identity confirmation, features absent in the chloride salt.

Salt selection Stoichiometry Counterion mass balance

Patent-Cited Application as Building Block for Metallo-β-Lactamase Inhibitors

The free base form (7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one) is explicitly listed in claim 1 of EP3139918B1 (granted European patent) as a defined chemical intermediate for the preparation of beta-tetrazolyl-propionic acid MBL inhibitors [1]. The patent, assigned to Merck Sharp & Dohme, describes compounds with activity against NDM-1, VIM, and IMP subclass MBLs—enzymes responsible for carbapenem resistance in Gram-negative pathogens. The N-methyl oxazolidinone-azetidine spirocyclic core provides a conformationally constrained scaffold (0 rotatable bonds; TPSA = 41.6 Ų) that positions the azetidine nitrogen for downstream functionalization with tetrazolyl-propionic acid pharmacophores . In contrast, the unsubstituted parent scaffold (5-oxa-2,7-diazaspiro[3.4]octan-6-one; CAS 1446355-49-2) bears a free NH in the oxazolidinone ring (H-bond donor count = 2), which alters both the hydrogen-bonding capacity and the metabolic vulnerability of derived analogs relative to the N-methylated system [2].

Metallo-β-lactamase Antibiotic resistance Building block validation

XLogP3 Lipophilicity and CNS Drug-Like Property Space: N-Methyl vs. Parent Scaffold

The free base form of 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one has a computed XLogP3 of –0.9 and a topological polar surface area (TPSA) of 41.6 Ų, placing it within favorable CNS drug-like property space (TPSA < 90 Ų; XLogP3 between –1 and 3) . The spirocyclic azetidine-oxazolidinone architecture yields zero rotatable bonds, a feature associated with improved oral bioavailability and reduced metabolic clearance compared to flexible linear analogs [1]. While the parent unsubstituted scaffold (5-oxa-2,7-diazaspiro[3.4]octan-6-one; CAS 1446355-49-2) shares the same conformational constraint, the absence of the N-methyl group increases hydrogen-bond donor count to 2 and raises TPSA, shifting it further from optimal CNS drug-like property ranges. The N-methyl substitution also blocks a potential site of oxidative N-demethylation, a metabolic soft spot present in the unsubstituted analog, although direct microsomal stability data for this exact compound pair are not publicly available [2].

Lipophilicity CNS drug-likeness Physicochemical profiling

Purity Specification and Vendor Availability: TFA Salt vs. HCl Salt and Free Base

Commercially, the TFA salt (CAS 2725790-97-4) is listed at 97% purity by AChemBlock and ChemicalBook, with inventory available in 250 mg and 1 g pack sizes . The HCl salt (CAS 1909305-58-3) is listed at ≥95% purity (CymitQuimica) and ≥98% purity (ChemScene, Leyan) . The free base (CAS 1446355-50-5) is available at 95% (AKSci), 98%+ (Leyan, MolCore), and 95% (CymitQuimica) . While purity specifications are numerically comparable across forms, the TFA salt's distinct counterion enables orthogonal analytical confirmation via ¹⁹F NMR and fluoride-selective detection methods, providing an additional layer of identity verification not available for the HCl salt or free base. Storage recommendations further differentiate the forms: the TFA salt is typically stored at ambient conditions, the free base at 2–7 °C (Activate Scientific), and the HCl salt at room temperature in dry, cool conditions (ChemScene) .

Purity specification Procurement Vendor comparison

Optimal Research and Procurement Scenarios for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one TFA Salt


Synthesis of β-Tetrazolyl-Propionic Acid Metallo-β-Lactamase Inhibitors (NDM-1 / VIM / IMP Programs)

This TFA salt is the preferred starting form for preparing the spirocyclic amine intermediate used in EP3139918B1-exemplified MBL inhibitor synthesis [1]. The volatile TFA counterion simplifies post-reaction workup (evaporation or lyophilization) compared to the non-volatile HCl salt, and the pre-formed salt avoids the need for in situ acid activation of the free base. Researchers targeting NDM-1, VIM, or IMP subclasses should source this salt form to match the patent-described intermediate, ensuring reproducible coupling with tetrazolyl-propionic acid fragments.

Preparative HPLC Purification Workflows Requiring Volatile Counterions

The TFA salt is directly compatible with reversed-phase preparative HPLC using 0.1% TFA in the mobile phase, as the counterion is mass-balanced and volatile [1]. The HCl salt introduces chloride ions that can corrode stainless steel HPLC components and form non-volatile residues. The TFA salt's solubility in organic solvents (dichloromethane, acetonitrile) also enables direct loading onto normal-phase chromatography systems without solvent exchange .

Conformationally Constrained Kinase Inhibitor Scaffold Elaboration

The azetidine nitrogen in this spirocyclic core serves as a functionalization handle for attaching heteroaryl hinge-binding motifs in ATP-competitive kinase inhibitor design [1]. The zero rotatable bond architecture and low TPSA (41.6 Ų) place derived analogs within favorable property space for cell permeability, while the N-methyl group prevents oxidative metabolism at the oxazolidinone nitrogen—a liability in unsubstituted diazaspiro scaffolds . Medicinal chemistry teams optimizing kinase selectivity profiles should select the N-methyl TFA salt to maintain the conformational and metabolic advantages documented in diazaspirocyclic kinase probe literature.

Salt Metathesis for Custom Counterion Screening in Formulation Development

The TFA salt is the optimal starting material for salt metathesis screens aimed at identifying crystalline salt forms with improved solid-state properties for in vivo formulation. Because TFA is volatile and weakly coordinating, it can be readily displaced by pharmaceutically acceptable counterions (e.g., tosylate, mesylate, citrate) via ion-exchange resin or acid-base extraction [1]. The HCl salt, by contrast, requires more forcing conditions for counterion exchange due to chloride's higher lattice enthalpy in organic salts.

Quote Request

Request a Quote for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.